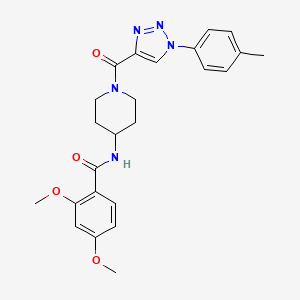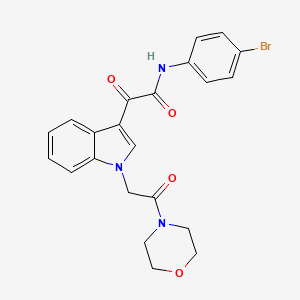![molecular formula C23H27N3O2 B2541446 N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-(1-methyl-1H-indol-3-yl)acetamide CAS No. 1797146-36-1](/img/structure/B2541446.png)
N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-(1-methyl-1H-indol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-(1-methyl-1H-indol-3-yl)acetamide" is a synthetic molecule that appears to be related to a class of compounds designed for their potential biological activities. The structure suggests that it could interact with various biological targets due to the presence of a methoxypiperidine and an indole moiety, which are common in pharmacologically active compounds.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a compound with a similar structure, 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide (AC90179), was synthesized from p-tolylmethylamine in three steps with an overall yield of 46% . Another related compound, N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide, was synthesized with an improved method from indole-2-carboxylic acid in five steps with a 70% yield . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound includes an indole ring, which is a common structure in many biologically active molecules. The indole moiety is known for its involvement in protein interactions and can be found in compounds with antioxidant properties . The methoxypiperidine group is another significant feature that could influence the compound's affinity for certain biological receptors, as seen in sigma1 receptor ligands .
Chemical Reactions Analysis
The compound's reactivity can be inferred from related structures. For example, the N-acetoxy analogue of a similar compound undergoes C–O bond cleavage to yield a hydroxamic acid, while its sterically hindered version decomposes predominantly by N–O bond cleavage . These types of reactions could be relevant for the metabolism or bioactivation of the compound .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-(1-methyl-1H-indol-3-yl)acetamide" are not provided, related compounds have been characterized using techniques such as FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis . These methods can provide valuable information about the purity, molecular weight, and structural confirmation of the compound. Additionally, the presence of a methoxy group and a piperidine ring could suggest a certain degree of lipophilicity, which is important for the compound's ability to cross biological membranes .
Aplicaciones Científicas De Investigación
Thiophene Analogues and Carcinogenicity
Research into thiophene analogues of known carcinogens, such as benzidine and 4-aminobiphenyl, has provided insights into the potential carcinogenicity of structurally related compounds. The study by Ashby et al. (1978) synthesized and evaluated the thiophene analogues for carcinogenic potential, revealing that their biological behavior casts doubt on their ability to elicit tumors in vivo, despite in vitro indications of potential carcinogenicity (Ashby et al., 1978).
Biological Effects of Acetamide Derivatives
Kennedy (2001) reviewed the toxicology of acetamide and its derivatives, illustrating the importance of understanding the biological consequences of exposure to these chemicals. This research emphasizes the diverse biological responses to different chemicals and the significance of updating our knowledge on their effects (Kennedy, 2001).
Advanced Oxidation Processes and Drug Degradation
Qutob et al. (2022) explored the use of advanced oxidation processes (AOPs) for treating recalcitrant compounds like acetaminophen in water, highlighting the generation of by-products and their biotoxicity. This study underscores the environmental implications of pharmaceutical compounds and the necessity for efficient degradation techniques (Qutob et al., 2022).
AMPA Receptor Agonists for Depression Treatment
Yang et al. (2012) discussed the potential of AMPA receptor agonists as novel antidepressants, highlighting the need for further research into their effects and interactions. This suggests an avenue for developing new therapeutic agents for psychiatric conditions (Yang et al., 2012).
Direcciones Futuras
The compound has been evaluated for its in vitro antiproliferative activities against HeLa, MCF-7 and HT-29 cancer cell lines . Some of the target compounds demonstrated effective activities towards the three tumour cell lines . Therefore, this compound is a potential agent for the further development of tubulin polymerization inhibitors .
Propiedades
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-(1-methylindol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-25-16-17(21-5-3-4-6-22(21)25)15-23(27)24-18-7-9-19(10-8-18)26-13-11-20(28-2)12-14-26/h3-10,16,20H,11-15H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDALPOBSSMIHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)N4CCC(CC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-(1-methyl-1H-indol-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

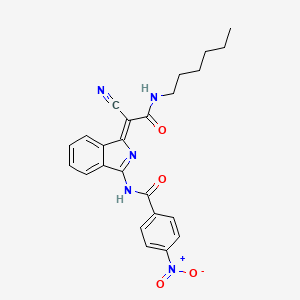
![2-[(3-Chlorobenzyl)oxy]-1-ethanol](/img/structure/B2541367.png)
![2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2541369.png)
![(E)-3-phenyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2541371.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2541372.png)
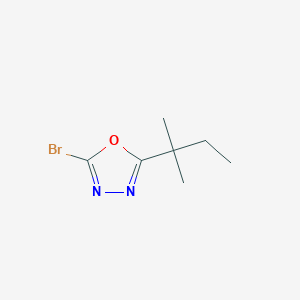
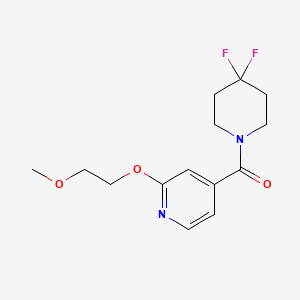
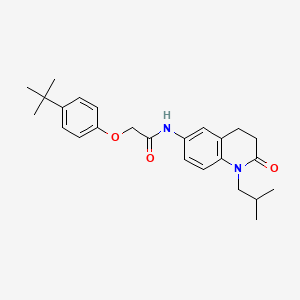
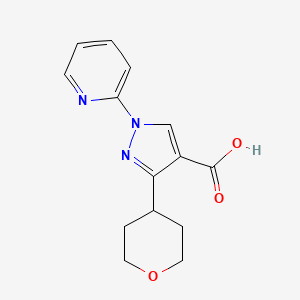
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2541382.png)
![(E)-2-(2-cyano-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2541383.png)
![Ethyl 4-[[6,7-dimethoxy-2-(phenylcarbamoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2541384.png)
